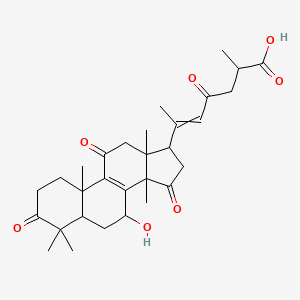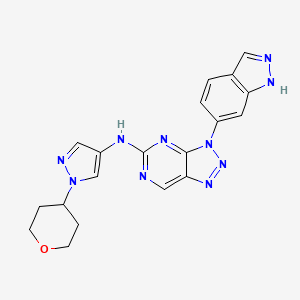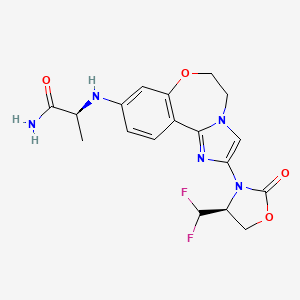![molecular formula C22H25FN6O2 B607679 1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone](/img/structure/B607679.png)
1-[3-[[2-Fluoranyl-4-(1-Methylpyrazol-4-Yl)phenyl]amino]-1-[(3~{s})-Oxolan-3-Yl]-6,7-Dihydro-4~{h}-Pyrazolo[4,3-C]pyridin-5-Yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel potent and selective probe for the Bromodomains of CBP/EP300
GNE-272 is a potent and selective in Vivo Probe for the Bromodomains of CBP/EP300 (CBP IC50 = 0.02 μM, EP300 IC50 = 0.03 μM, BRET IC50 = 0.41 μM, BRD4 C50 = 13 μM). GNE-272 showed a marked antiproliferative effect in hematologic cancer cell lines and modulates MYC expression in vivo that corresponds with antitumor activity in an AML tumor model. CBP has also been implicated in neurological disorders where a CBP bromodomain inhibitor has been shown to reduce expression of a regulator of G-protein signaling (RGS4).
Applications De Recherche Scientifique
Antiviral Activity : The synthesis of derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone showed potential antiviral activities, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).
Versatile Synthesis for Pyrazolopyridines : A study presented a novel reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone for the synthesis of pyrazolopyridines, demonstrating the compound's versatility in creating a range of heterocyclic systems (Almansa et al., 2008).
Antimicrobial and Anticancer Properties : Some derivatives, like pyrazolo[1,5-a]pyrimidines, have shown promise in pharmaceutical applications due to their antimicrobial and anticancer properties (Abdelriheem et al., 2017).
Synthesis of Pyrazolopyridines and Their Chemical Properties : Research on the chemical behavior of pyrazolopyridine derivatives has expanded understanding of their potential applications in medicinal chemistry (Petrova et al., 2015).
Synthesis of Novel Heterocyclic Compounds for Antimicrobial Activity : The synthesis of new heterocyclic compounds containing this chemical structure has been explored for their potential antimicrobial activities (Abdelhamid et al., 2010).
Application in Tuberculosis Research : Some derivatives have been synthesized and tested against tuberculosis, demonstrating the compound's relevance in infectious disease research (Abdelall, 2014).
Cytotoxicity Evaluation for Cancer Treatment : Research on pyrazolyl derivatives has involved evaluating their cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Alam et al., 2018).
Synthesis of Pyrazolopyrimidines as Anticancer Agents : The development of pyrazolopyrimidines derivatives has been explored for their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Mécanisme D'action
Target of Action
GNE-272 is a potent and selective inhibitor of the bromodomains of CBP/EP300 . These are transcription factors that play a crucial role in regulating gene expression .
Mode of Action
GNE-272 interacts with its targets, the bromodomains of CBP/EP300, by preventing their binding to acetylated histones . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression .
Biochemical Pathways
The inhibition of CBP/EP300 bromodomains by GNE-272 affects various biochemical pathways. One significant effect is the downregulation of genes associated with super-enhancers . These super-enhancers are occupied by high levels of androgen receptor (AR) in certain cells . The treatment with GNE-272 results in a decrease in H3K27ac levels at AR-binding sites .
Pharmacokinetics
GNE-272 has been reported to have good oral bioavailability . It demonstrates low clearance following a 1 mg/kg intravenous dose in a mouse PK experiment and reaches an unbound Cmax of 26 μM when dosed at 100 mg/kg .
Result of Action
The molecular and cellular effects of GNE-272’s action include a marked antiproliferative effect in hematologic cancer cell lines and modulation of MYC expression in vivo . This corresponds with antitumor activity in an AML tumor model .
Action Environment
The action of GNE-272 can be influenced by environmental factors. For instance, the presence of DHT (dihydrotestosterone) has been shown to affect the interaction of GNE-272 with AR-driven transcription in a luciferase reporter assay .
Propriétés
IUPAC Name |
1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-[(3S)-oxolan-3-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJNOBJGYTLLZ-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2C3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2[C@H]3CCOC3)NC4=C(C=C(C=C4)C5=CN(N=C5)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of GNE-272 and how does it impact downstream cellular processes?
A1: GNE-272 is a potent and selective inhibitor of the bromodomain of CREB Binding Protein (CBP) and E1A Binding Protein P300 (EP300) [, ]. These proteins are transcriptional coactivators involved in various cellular processes, including gene expression regulation, cell growth and differentiation. GNE-272 binds to the bromodomain of CBP/EP300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of the protein-protein interaction inhibits the transcriptional activity of CBP/EP300, leading to downstream effects on gene expression and ultimately influencing cellular processes like proliferation. For example, GNE-272 has shown antiproliferative effects in hematologic cancer cell lines and modulates MYC expression in vivo, resulting in antitumor activity in an AML tumor model [].
Q2: What is known about the structure-activity relationship (SAR) of GNE-272 and how did it guide the development of more potent and selective CBP/EP300 inhibitors?
A2: Initial structure-activity relationship (SAR) studies with GNE-272 focused on targeting the LPF shelf, ZA loop, and acetylated lysine binding regions of the CBP bromodomain []. This led to the identification of analogs with improved potency. Further optimization efforts for selectivity and in vivo properties resulted in GNE-781, a significantly more potent and selective CBP inhibitor []. The development of GNE-781 involved constraining the aniline moiety of GNE-272 into a tetrahydroquinoline motif, leading to increased selectivity over BRD4(1). Subsequent modifications targeting the LPF shelf, BC loop, and KAc regions further enhanced potency and selectivity []. These studies demonstrate the importance of structure-based design and SAR optimization in developing potent and selective CBP/EP300 inhibitors.
Q3: What preclinical data supports the use of GNE-272 as a potential therapeutic agent?
A3: GNE-272 demonstrated promising preclinical results, showing a marked antiproliferative effect in hematologic cancer cell lines []. It effectively modulates MYC expression in vivo, a key regulator of cell growth and proliferation often dysregulated in cancer. Importantly, this translated into significant antitumor activity in an AML tumor model []. These findings highlight the therapeutic potential of GNE-272, particularly in hematological malignancies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)


![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)







